molecular formula C5H9IO2 B1302964 2-(Iodomethyl)-1,4-dioxane CAS No. 64179-17-5

2-(Iodomethyl)-1,4-dioxane

Cat. No.: B1302964
CAS No.: 64179-17-5
M. Wt: 228.03 g/mol
InChI Key: WWQGIZUTLRNTBG-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1,4-dioxane is an organic compound characterized by the presence of an iodomethyl group attached to a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-1,4-dioxane typically involves the iodination of 1,4-dioxane derivatives. One common method includes the reaction of 1,4-dioxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Iodomethyl)-1,4-dioxane undergoes various chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents such as sodium periodate or manganese dioxide.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Sodium periodate, manganese dioxide, and periodic acid in vanadium pentoxide.

    Substitution: Nucleophiles such as amines, thiols, and azides.

    Reduction: Lithium aluminum hydride and other hydride donors.

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Methyl derivatives of 1,4-dioxane.

Scientific Research Applications

Synthesis Applications

2-(Iodomethyl)-1,4-dioxane serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations.

1.1. Synthesis of Heterocycles

One notable application is in the synthesis of imidazo[1,5-a]quinolines. In a study, the compound was utilized as a precursor in an iodine-mediated decarboxylative cyclization reaction, yielding various imidazoquinolines with moderate to good yields . This class of compounds is significant due to their biological activities, including antitumor properties.

1.2. Preparation of Cyclic Oligoglycerols

Another application involves the preparation of cyclic oligoglycerols. This compound is used as a standard in this process, highlighting its role in carbohydrate chemistry . The ability to form cyclic structures is crucial for developing new materials and pharmaceuticals.

Medicinal Chemistry

The compound also shows promise in medicinal chemistry, particularly as a precursor for drug development.

2.1. Anticancer Activity

Recent research has evaluated the anticancer potential of derivatives synthesized from this compound. These derivatives were tested against several cancer cell lines, including human colorectal carcinoma and lung carcinoma . The results indicated that some derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications.

2.2. Development of Antimicrobial Agents

Additionally, compounds derived from this compound have been investigated for their antimicrobial properties. The structural modifications enabled by this compound facilitate the development of new agents targeting bacterial infections .

Environmental Remediation

The environmental implications of 1,4-dioxane and its derivatives are significant due to their persistence in groundwater and potential health risks.

3.1. Remediation Techniques

Case studies have demonstrated effective remediation strategies for 1,4-dioxane contamination using advanced oxidation processes (AOPs) like UV/Hydrogen Peroxide treatment. For instance, a facility in Tucson successfully reduced 1,4-dioxane concentrations from 1.5 µg/L to non-detectable levels using this method . Such techniques highlight the importance of understanding the chemical behavior of compounds like this compound in environmental contexts.

Table 1: Synthesis Yields and Conditions

Reaction TypeYield (%)Conditions
Decarboxylative cyclization20Iodine in N,N-Dimethylformamide at 80°C
Synthesis of cyclic oligoglycerolsN/AVarious conditions (standard preparation)

Table 2: Anticancer Activity of Derivatives

CompoundCell Line TestedIC50 (µM)
Derivative AHCT-116 (Colorectal Carcinoma)15
Derivative BA549 (Lung Carcinoma)20

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1,4-dioxane involves its reactivity towards nucleophiles and oxidizing agents. The iodomethyl group is a key functional group that undergoes various transformations, enabling the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

  • 2-(Bromomethyl)-1,4-dioxane
  • 2-(Chloromethyl)-1,4-dioxane
  • 2-(Fluoromethyl)-1,4-dioxane

Comparison: 2-(Iodomethyl)-1,4-dioxane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in substitution reactions. This increased reactivity can be advantageous in certain synthetic applications where rapid and efficient transformations are desired.

Biological Activity

2-(Iodomethyl)-1,4-dioxane is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound contains a dioxane ring structure, which is known for its stability and ability to participate in various chemical reactions. The presence of the iodomethyl group enhances its reactivity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The iodomethyl group can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modify biological targets.

Antiviral Activity

Research has indicated that derivatives of dioxane compounds, including this compound, may exhibit antiviral properties. A study focusing on modified nucleoside analogs derived from dioxane structures showed promising results in inhibiting viral replication. For instance, the synthesis of homo-N-nucleoside analogs containing a dioxane moiety demonstrated stability under acidic conditions and potential efficacy against viral targets .

Antitumor Activity

In addition to antiviral effects, compounds similar to this compound have been investigated for their antitumor properties. The incorporation of dioxane rings into nucleoside analogs has been shown to enhance their biological activity against cancer cells by interfering with nucleic acid synthesis and function .

Study on Nucleoside Analog Synthesis

A significant study synthesized optically active 1,4-dioxane nucleotide analogs, including derivatives of this compound. These compounds were tested for their ability to inhibit the binding of viral proteins in an ELISA-based assay. The findings suggested that these analogs could serve as lead compounds for developing new antiviral agents .

Evaluation of Biological Activity

In another research project, the biological activity of various dioxane derivatives was evaluated using high-throughput screening methods. The results indicated that certain modifications to the dioxane structure could significantly enhance biological activity against specific targets .

Data Table: Biological Activities of Dioxane Derivatives

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
This compoundAntiviralHIV-115
Homo-N-nucleoside derivativeAntitumorHeLa cells10
Dioxane-based nucleosideAntiviralInfluenza virus20

Properties

IUPAC Name

2-(iodomethyl)-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQGIZUTLRNTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376693
Record name 2-(iodomethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64179-17-5
Record name 2-(iodomethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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